4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride
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Overview
Description
4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride may involve large-scale synthesis using similar synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions has been reported for the diversification of heterocyclic building blocks, which can be applied to the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are ongoing, and it is believed to involve complex interactions at the molecular level .
Comparison with Similar Compounds
4-(Azetidin-3-yl)-1-methylpyrazole;dihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring are widely studied for their medicinal properties.
Piperidine and morpholine derivatives: These heterocyclic compounds are also of interest due to their diverse biological activities.
The uniqueness of this compound lies in its combination of azetidine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(azetidin-3-yl)-1-methylpyrazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-7(4-9-10)6-2-8-3-6;;/h4-6,8H,2-3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJXLRBMRFDIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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